molecular formula C8H17NO3 B040491 N-Boc-(R)-1-amino-2-propanol CAS No. 119768-44-4

N-Boc-(R)-1-amino-2-propanol

Cat. No.: B040491
CAS No.: 119768-44-4
M. Wt: 175.23 g/mol
InChI Key: YNJCFDAODGKHAV-ZCFIWIBFSA-N
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Description

N-Boc-®-1-amino-2-propanol is a chiral compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis. This compound is particularly significant in the synthesis of pharmaceuticals and peptides due to its stability and ease of removal under mild acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-®-1-amino-2-propanol typically involves the protection of ®-1-amino-2-propanol with di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the byproduct, carbon dioxide. The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of N-Boc-®-1-amino-2-propanol can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of solid acid catalysts in continuous flow reactors has been explored to enhance the efficiency of the Boc protection process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-®-1-amino-2-propanol undergoes several types of chemical reactions, including:

    Deprotection: The removal of the Boc group under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

    Oxidation: Pyridinium chlorochromate (PCC) or other mild oxidizing agents.

Major Products Formed

    Deprotection: ®-1-amino-2-propanol.

    Substitution: Various alkylated or sulfonated derivatives.

    Oxidation: ®-2-oxopropanol.

Scientific Research Applications

N-Boc-®-1-amino-2-propanol is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme mechanisms and protein synthesis.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: In the production of fine chemicals and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-(S)-1-amino-2-propanol: The enantiomer of N-Boc-®-1-amino-2-propanol, differing in the spatial arrangement of atoms around the chiral center.

    N-Cbz-®-1-amino-2-propanol: A similar compound with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    N-Fmoc-®-1-amino-2-propanol: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

N-Boc-®-1-amino-2-propanol is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are crucial.

Properties

IUPAC Name

tert-butyl N-[(2R)-2-hydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCFDAODGKHAV-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477444
Record name N-Boc-(R)-1-amino-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119768-44-4
Record name N-Boc-(R)-1-amino-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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